Lipophilicity (LogP) as a Key Differentiator from Non-Chlorinated Analogs
The introduction of the 3,4-dichlorobenzyl group imparts a significantly higher lipophilicity to the benzoic acid core compared to non-halogenated analogs. The reported LogP for 4-[(3,4-dichlorobenzyl)oxy]benzoic acid is 4.41 [1]. In contrast, the parent compound, benzoic acid, has a LogP of approximately 1.87 [2]. This difference is critical for applications where enhanced membrane permeability or partitioning into hydrophobic environments is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.41 |
| Comparator Or Baseline | Benzoic acid (LogP ~1.87) |
| Quantified Difference | +2.54 LogP units |
| Conditions | Calculated/experimental partition coefficient |
Why This Matters
This ~135-fold increase in lipophilicity directly impacts compound handling, solubility, and potential bioavailability, making it a distinct choice for lipophilic chemical space exploration.
- [1] ChemBase. (n.d.). 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid. Retrieved from https://en.chembase.cn/substance/56442-18-3.html View Source
- [2] PubChem. (2024). Benzoic Acid. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Benzoic-Acid View Source
